3,5-二甲基-1-(吡咯烷-3-羰基)哌啶

描述

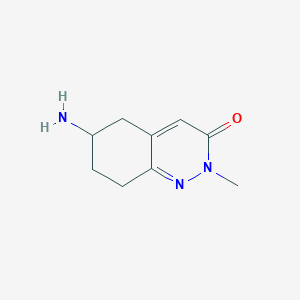

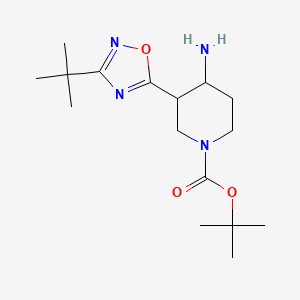

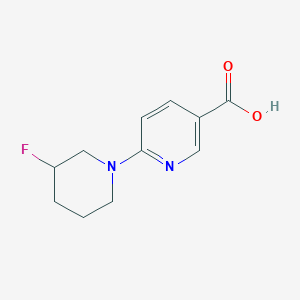

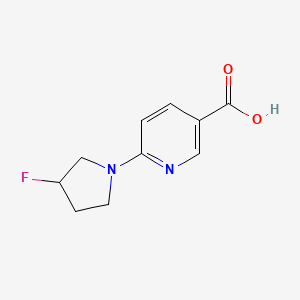

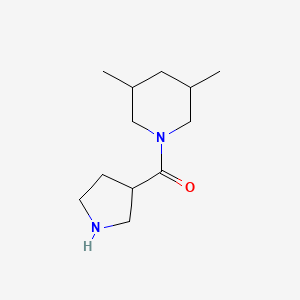

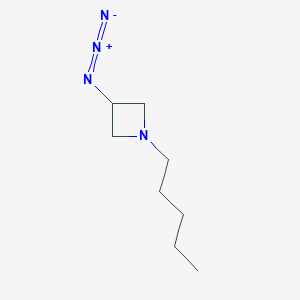

“3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine” is an organic compound. It is a derivative of piperidine, which is a six-membered ring containing five methylene bridges and one amine bridge .

Synthesis Analysis

The synthesis of compounds like “3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine” is characterized by a piperidine ring, which is a six-membered ring with five methylene bridges and one amine bridge . The molecular formula is C12H22N2O, and the molecular weight is 210.32 g/mol.Chemical Reactions Analysis

The chemical reactions involving “3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine” could be influenced by various factors. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .科学研究应用

Medicinal Chemistry: Drug Design and Synthesis

The piperidine and pyrrolidine rings are prevalent in medicinal chemistry due to their presence in numerous pharmacologically active compounds. The compound can serve as a scaffold for the synthesis of new drugs. Its stereochemistry and the presence of multiple functional groups allow for the creation of diverse libraries of analogs with potential biological activities .

Pharmacology: Enzyme Inhibition Studies

In pharmacology, enzyme inhibitors are crucial for understanding disease mechanisms and developing therapeutic agents. The pyrrolidine ring, in particular, has been shown to interact with various enzymes, such as carbonic anhydrases, which are involved in diseases like glaucoma and epilepsy. The compound’s structure could be modified to enhance its affinity and selectivity towards specific enzymes .

Organic Chemistry: Asymmetric Synthesis

The chiral centers in 3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine make it a valuable chiral auxiliary or resolving agent in asymmetric synthesis. It can be used to induce chirality in the synthesis of optically active compounds, which is essential for the production of enantiomerically pure pharmaceuticals .

Chemical Biology: Molecular Probes

In chemical biology, the compound can be used to design molecular probes that bind selectively to proteins or nucleic acids. This application is particularly useful in studying biological processes at the molecular level and in the development of diagnostic tools .

Bioorganic Chemistry: Peptidomimetics

The pyrrolidine ring is structurally similar to proline, an amino acid that induces turns in peptide chains. This compound could be used to create peptidomimetics—molecules that mimic the structure and function of peptides or proteins, potentially leading to new treatments for various diseases .

Materials Science: Organic Semiconductors

Organic semiconductors are an area of interest in materials science. The compound’s rigid structure and potential for electron-rich and electron-deficient regions make it a candidate for use in organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic cells .

Biotechnology: Enantioselective Sensors

In biotechnology, the compound’s chiral centers could be exploited to develop enantioselective sensors. These sensors can differentiate between left- and right-handed molecules, which is crucial in the production of certain biotechnological products .

Analytical Chemistry: Chiral Chromatography

Lastly, in analytical chemistry, this compound could be used as a stationary phase in chiral chromatography to separate enantiomers. Its multiple stereocenters provide various points of interaction, which can be fine-tuned for better resolution of chiral compounds .

作用机制

Target of Action

The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific information on “3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine”, it’s difficult to identify its primary targets.

Mode of Action

The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .

Biochemical Pathways

Without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Pyrrolidine derivatives have been found to be involved in a variety of biological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and distributed in the body due to their lipophilic nature . They can be metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyrrolidine derivatives can have a variety of effects, ranging from inhibitory to stimulatory, depending on their specific targets .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, certain pyrrolidine derivatives have been found to be more stable and active in acidic environments .

属性

IUPAC Name |

(3,5-dimethylpiperidin-1-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-9-5-10(2)8-14(7-9)12(15)11-3-4-13-6-11/h9-11,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAPLLAFMGNNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2CCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1-(pyrrolidine-3-carbonyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488819.png)